![molecular formula C20H10O2 B110910 Benzo[a]pyrene-9,10-dione CAS No. 82120-25-0](/img/structure/B110910.png)

Benzo[a]pyrene-9,10-dione

Übersicht

Beschreibung

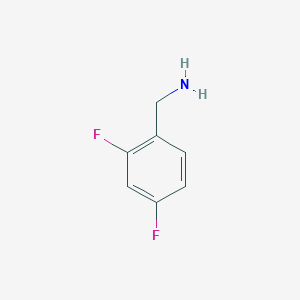

Benzo[a]pyrene-9,10-dione is a chemical compound with the molecular formula C20H10O2 . It is an odourless, silver-gray to black solid .

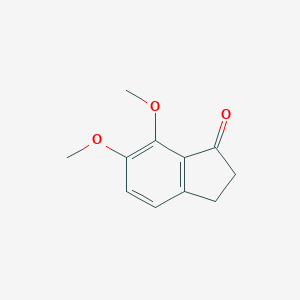

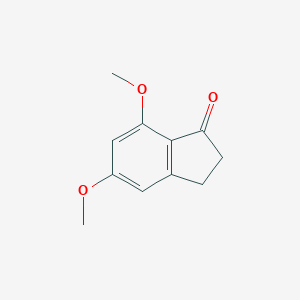

Synthesis Analysis

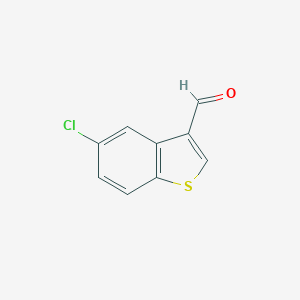

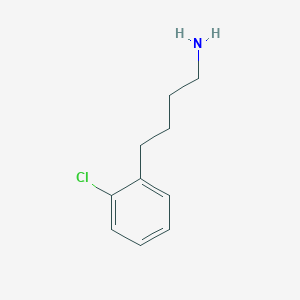

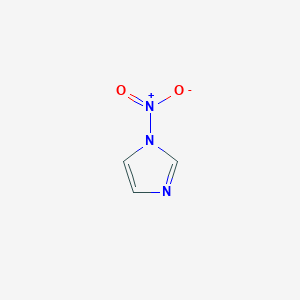

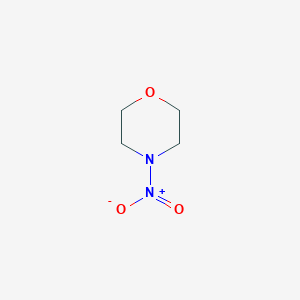

The synthesis of substituted pyrenes, such as Benzo[a]pyrene-9,10-dione, involves indirect methods. These methods include reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates . The electronic effects of the carbonyl groups reduce electron density at the usually active positions and render the 9,10 positions the most electron-rich in dione .Molecular Structure Analysis

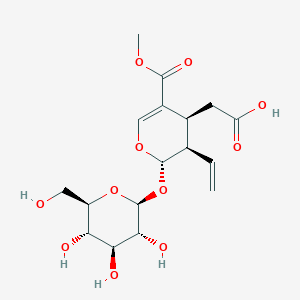

The molecular structure of Benzo[a]pyrene-9,10-dione consists of 20 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The average mass is 282.292 Da and the monoisotopic mass is 282.068085 Da .Chemical Reactions Analysis

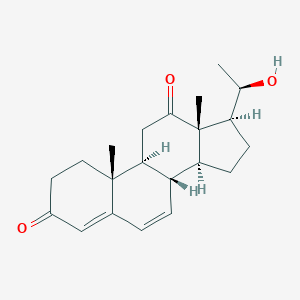

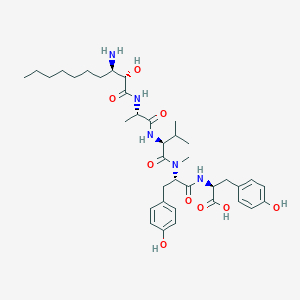

Benzo[a]pyrene-9,10-dione can react with DNA to form covalently bonded adducts . The predominant adduct formed comigrates with a standard synthesized by reacting Benzo[a]pyrene-9,10-dione with oligo-p (dG) 10 .Physical And Chemical Properties Analysis

Benzo[a]pyrene-9,10-dione has a boiling point of 5612°F and a freezing point/melting point of 3497-3515°F . The molecular weight is 252.32 .Wissenschaftliche Forschungsanwendungen

Chromatographic Analysis in Cancer Research

High-pressure liquid chromatography (HPLC) is effectively used for separating benzo[a]pyrene metabolites, including benzo[a]pyrene-9,10-dione, from the parent hydrocarbon. This method facilitates the study of inhibitor action on microsomal benzo[a]pyrene metabolism, which is crucial in cancer research. The study by Selkirk et al. (1974) in "Cancer Research" highlights this application (Selkirk, Croy, Roller, & Gelboin, 1974).

Role in Carcinogenicity and Mutagenicity

Benzo[a]pyrene metabolites, including 9,10-dione, have been studied for their carcinogenic potential. A study by Sen et al. (2012) in "Chemical Research in Toxicology" demonstrated that benzo[a]pyrene-derived radical cations, including 1,6-dione and 3,6-dione, contribute to mutagenesis, although they are less potent compared to other pathways (Sen, Bhojnagarwala, Francey, Lu, Penning, & Field, 2012).

Environmental Impact Studies

Benzo[a]pyrene-9,10-dione's role in environmental pollution has been assessed. Koeber et al. (1999) in "Environmental Science & Technology" found that benzo[a]pyrene diones, including 1,6-dione and 3,6-dione, are significant products of oxidative degradation of benzo[a]pyrene in air particulate matter, indicating their environmental impact (Koeber, Bayona, & Niessner, 1999).

Biochemical Analysis and DNA Interaction

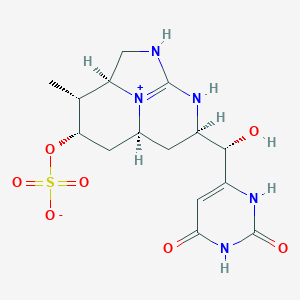

The interaction of benzo[a]pyrene-9,10-dione with DNA, RNA, and proteins has been a subject of study. Koreeda et al. (1978) in "Science" investigated the stereostructure and cellular reactions of the 7,8-diol-9,10-epoxide metabolites of benzo[a]pyrene, demonstrating their binding with cellular RNA and DNA in vivo (Koreeda, Moore, Wislocki, Levin, Yagi, & Jerina, 1978).

Detoxification Studies

The detoxification of benzo[a]pyrene-7,8-dione by sulfotransferases (SULTs) in human lung cells was explored by Zhang et al. (2012) in "The Journal of Biological Chemistry." This study identified SULT1A1 as a major SULT in lung cells involved in the detoxification of the corresponding catechol, suggesting its protective role against the genotoxic benzo[a]pyrene-7,8-dione (Zhang, Huang, Blair, & Penning, 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzo[a]pyrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKVSGMWEGERTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=O)C(=O)C=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231571 | |

| Record name | Benzo(a)pyrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[a]pyrene-9,10-dione | |

CAS RN |

82120-25-0 | |

| Record name | Benzo(a)pyrene-9,10-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082120250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

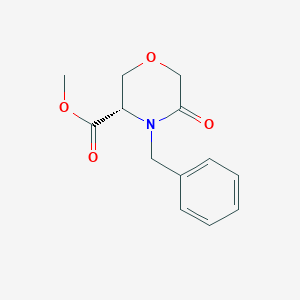

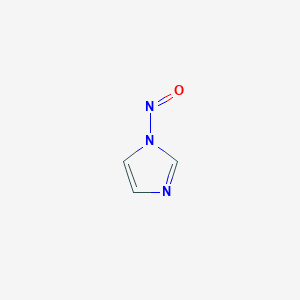

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.